

A Comparative Guide to the Efficacy of Azepane-Based Kinase Inhibitors

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Compound of Interest

Compound Name: Azepan-3-yl-methyl-amine

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For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold has emerged as a versatile and promising framework in medicinal chemistry, leading to the development of potent inhibitors targeting various protein kinases critical in cell signaling and disease progression. This guide provides an objective comparison of the efficacy of azepane-based compounds against other classes of kinase inhibitors, supported by experimental data.

Quantitative Performance Data

The following tables summarize the in vitro and cellular potency of representative azepane-based kinase inhibitors and their counterparts targeting key kinases implicated in cancer and other diseases.

Table 1: Comparative Efficacy of Akt/PKB Inhibitors

| Compound Name/Class | Mechanism of Action | Target(s) | IC50 (nM) | Cellular Potency (EC50/GI50) |
|--------------------------------|---------------------|--------------------|--------------------------------|---|
| Azepane Derivative (Optimized) | ATP-Competitive | PKB α , PKA | 4 (PKB α), 3 (PKA) | Not Reported |
| MK-2206 | Allosteric | Akt1, Akt2, Akt3 | 8 (Akt1), 12 (Akt2), 65 (Akt3) | 3.4 - 28.6 μ M in various cancer cell lines |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1, Akt2, Akt3 | 5 (Akt1), 18 (Akt2), 8 (Akt3) | Not Reported |
| Capivasertib (AZD5363) | ATP-Competitive | Akt1, Akt2, Akt3 | 3 (Akt1), 8 (Akt2), 8 (Akt3) | Not Reported |

Table 2: Comparative Efficacy of PIM Kinase Inhibitors

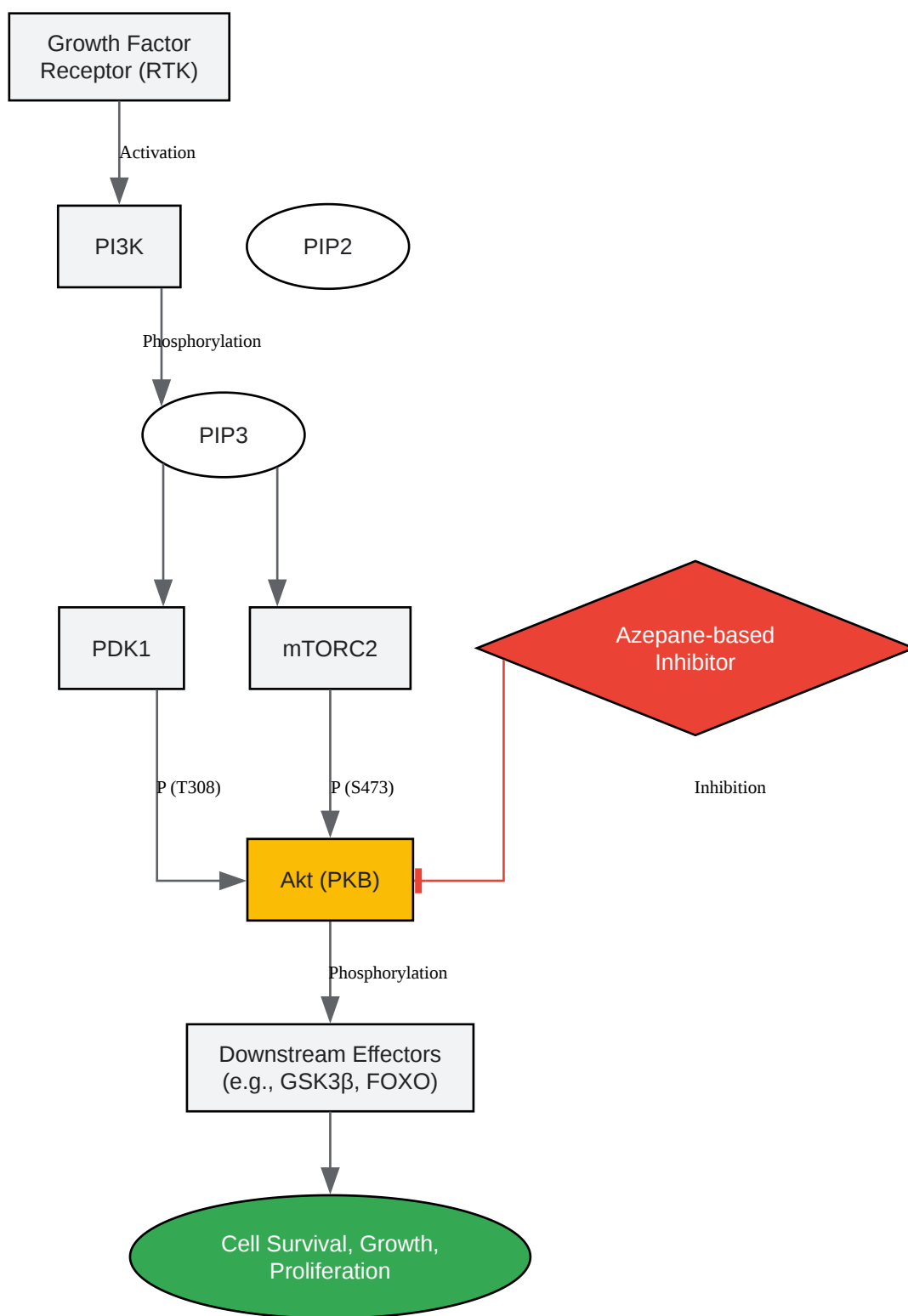
| Compound Name/Class | Target(s) | IC50 (nM) | Ki (nM) | Cellular Potency (IC50) |
|--------------------------|------------------|------------------------------------|--|------------------------------------|
| GDC-0339 (Azepane-based) | Pim1, Pim2, Pim3 | Not Reported | 0.03 (Pim1), 0.1 (Pim2), 0.02 (Pim3) | 100 nM (MM.1S cells) |
| AZD1208 | Pim1, Pim2, Pim3 | 0.4 (Pim1), 5.0 (Pim2), 1.9 (Pim3) | 0.1 (Pim1), 1.92 (Pim2), 0.4 (Pim3) | <150 nM in AML cell lines |
| PIM-447 (LGH447) | Pim1, Pim2, Pim3 | Not Reported | 0.006 (Pim1), 0.018 (Pim2), 0.009 (Pim3) | 0.2 - 3.3 μ M in MM cell lines |

Table 3: Comparative Efficacy of CHK1 Kinase Inhibitors

| Compound Name/Class | Target(s) | IC50 (nM) | Ki (nM) | Cellular Potency (EC50) |
|-------------------------|------------|--------------------|--------------|-----------------------------------|
| AZD7762 | Chk1, Chk2 | 5 (Chk1), 5 (Chk2) | 3.6 (Chk1) | 10 nM (G2 arrest abrogation) |
| LY2603618 (Rabusertib) | Chk1 | 7 | Not Reported | 430 nM (Chk1 autophosphorylation) |
| Prexasertib (LY2606368) | Chk1, Chk2 | 1 (Chk1), 8 (Chk2) | 0.9 (Chk1) | 9 nM (G2/M checkpoint abrogation) |

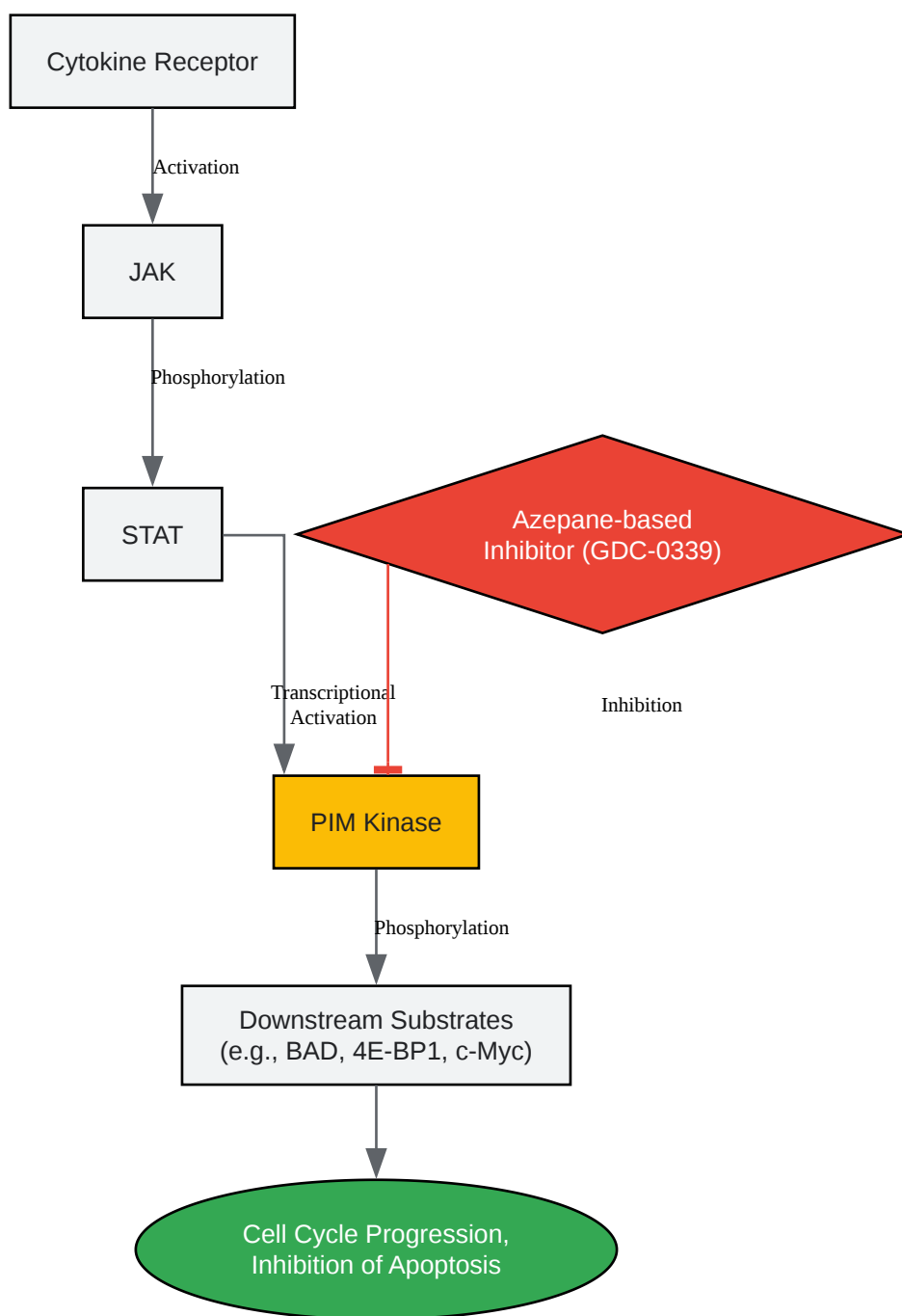
Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a general workflow for evaluating kinase inhibitors.



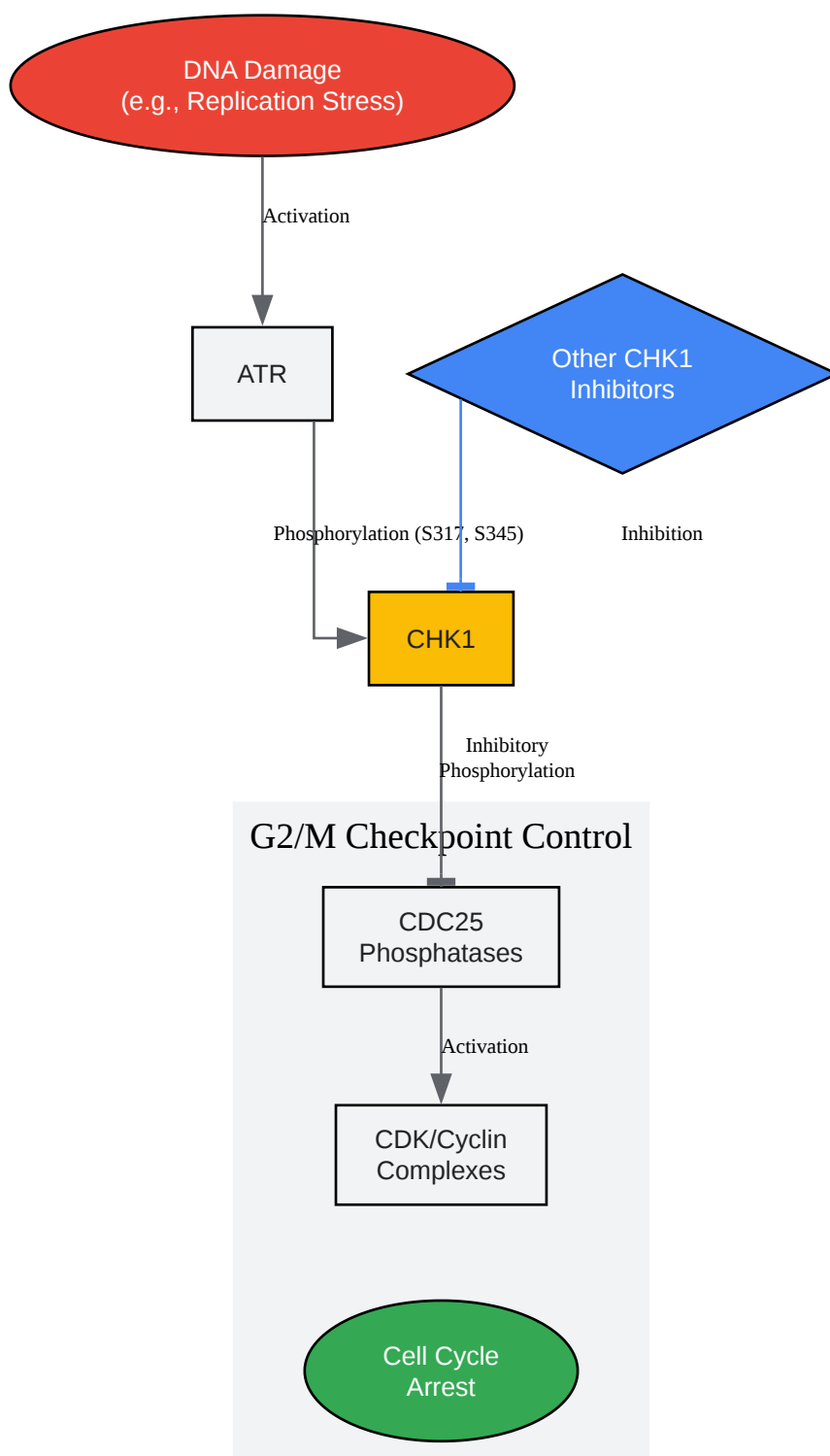
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PI3K/Akt Signaling Pathway



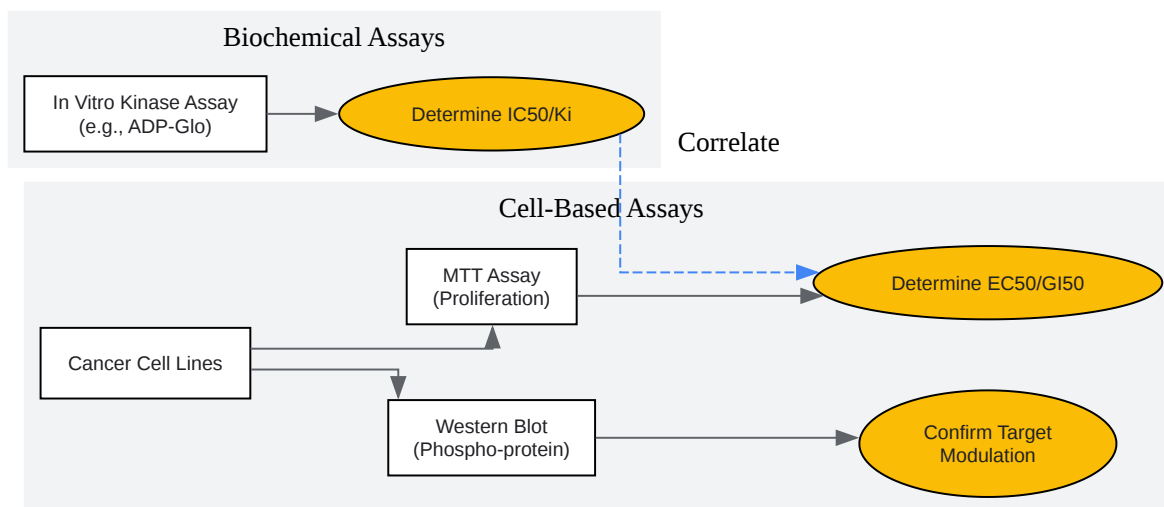
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PIM Kinase Signaling Pathway



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ATR-CHK1 Signaling Pathway



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